N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Overview
Description
N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclohexylamine moiety attached to a benzenesulfonamide group, with two trifluoromethyl groups at the 3 and 5 positions on the benzene ring. Its distinctive structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Formation of the Cyclohexylamine Intermediate: Cyclohexylamine is produced by the hydrogenation of aniline using cobalt or nickel-based catalysts.
Sulfonamide Formation: The cyclohexylamine intermediate is then reacted with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale hydrogenation reactors for the initial formation of cyclohexylamine, followed by sulfonamide formation in batch or continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, reduced amines, and substituted trifluoromethyl derivatives.
Scientific Research Applications
N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism by which N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar Compounds
N-(2-trifluoromethyl-4-chlorophenyl)-2-amino cyclohexyl sulfonamide: Similar in structure but with a chlorine atom instead of a second trifluoromethyl group.
N-(2-aminocyclohexyl)acetamide: Lacks the trifluoromethyl groups and has an acetamide group instead.
Uniqueness
N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6N2O2S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)25(23,24)22-12-4-2-1-3-11(12)21/h5-7,11-12,22H,1-4,21H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCNCYCPWLJXDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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